![molecular formula C27H40OTe B12601736 1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene CAS No. 645417-24-9](/img/structure/B12601736.png)
1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene is a complex organic compound featuring a tellurium atom bonded to a benzene ring
Métodos De Preparación
The synthesis of 1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene typically involves a multi-step process. One common method is the Friedel-Crafts alkylation of benzene with ethyl bromide in the presence of aluminum chloride . This is followed by the introduction of the tellurium atom through a reaction with a tellurium-containing reagent under controlled conditions. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized using common oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the tellurium atom is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other atoms and molecules, influencing chemical reactions and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene can be compared with other similar compounds, such as:
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: This compound is used as an antioxidant in various applications.
1,3,5-Tris(bromomethyl)benzene: Used in the synthesis of ligands and dendrimeric monomers.
Propiedades
Número CAS |
645417-24-9 |
|---|---|
Fórmula molecular |
C27H40OTe |
Peso molecular |
508.2 g/mol |
Nombre IUPAC |
1,3,5-triethyl-2-[2,4,6-tri(propan-2-yl)phenyl]tellurinylbenzene |
InChI |
InChI=1S/C27H40OTe/c1-10-20-13-21(11-2)26(22(12-3)14-20)29(28)27-24(18(6)7)15-23(17(4)5)16-25(27)19(8)9/h13-19H,10-12H2,1-9H3 |
Clave InChI |
VNPFSTVTCKWRPH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)CC)[Te](=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12601666.png)
![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)
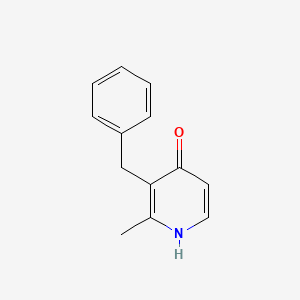
![2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)](/img/structure/B12601678.png)
![4-[(Acridin-9-yl)ethynyl]benzene-1-thiol](/img/structure/B12601681.png)
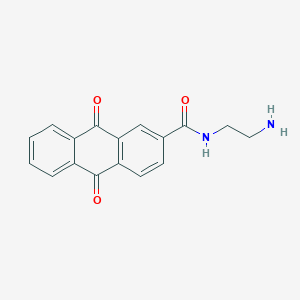
![N-[(1R)-1-(4-nitrophenyl)ethyl]formamide](/img/structure/B12601693.png)
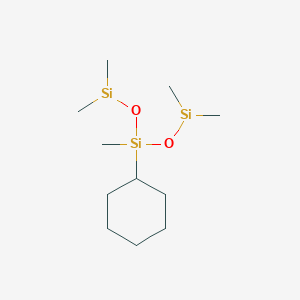
![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)
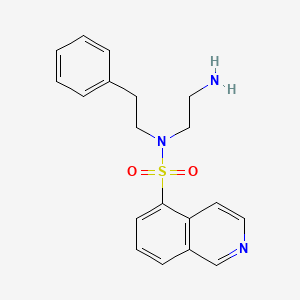
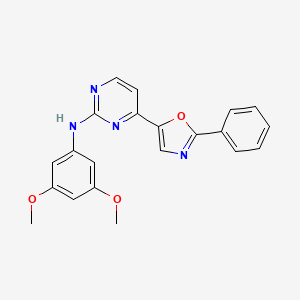
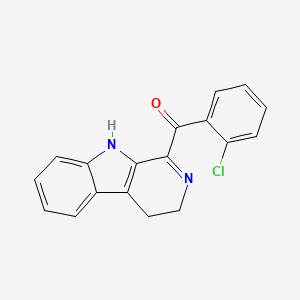
![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
